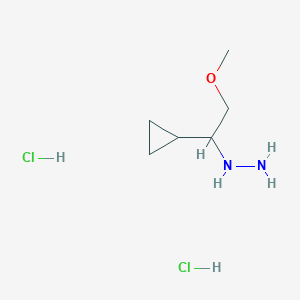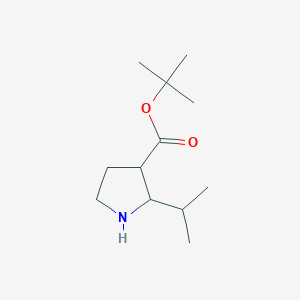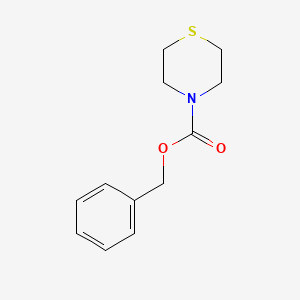![molecular formula C15H20N4OS B2695493 5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2415633-16-6](/img/structure/B2695493.png)
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates and a series of C1 synthons such as aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a scaffold for developing new drugs with antibacterial, anticancer, and antiviral properties.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes like endothelin converting enzyme 1 and vascular adhesion protein.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
作用机制
The mechanism of action of 5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal enzymatic functions and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- (5-Methylpyrimidin-2-yl)methanamine
- N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldithio)but-1-en-1-yl]formamide monohydrochloride
Uniqueness
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine stands out due to its unique combination of a thiazole ring, a piperidine ring, and a pyrimidine moiety. This structure provides a versatile scaffold for developing new compounds with diverse biological activities, making it a valuable target for research and development.
属性
IUPAC Name |
4-methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-7-16-15(17-8-11)20-13-3-5-19(6-4-13)9-14-12(2)18-10-21-14/h7-8,10,13H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPKEHXJXWBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide](/img/structure/B2695411.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2695412.png)


![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)

![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)


![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)


